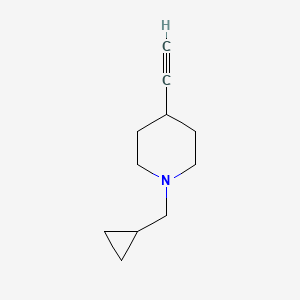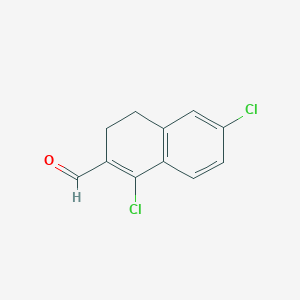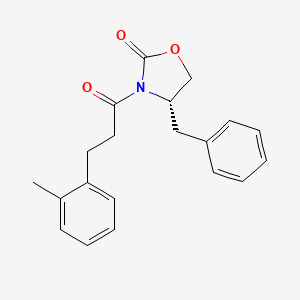
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzylating agent and a propanoylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as adenine, in the presence of a base like triethylamine, has been reported to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new oxazolidinone derivatives with different substituents.
科学的研究の応用
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the products.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of (S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
- (S)-4-phenyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
- (S)-4-(tert-butyl)-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one
Uniqueness
(S)-4-benzyl-3-(3-(o-tolyl)propanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and o-tolyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives .
特性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-[3-(2-methylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-15-7-5-6-10-17(15)11-12-19(22)21-18(14-24-20(21)23)13-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |
InChIキー |
KMVOHTWIEBXBMK-SFHVURJKSA-N |
異性体SMILES |
CC1=CC=CC=C1CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


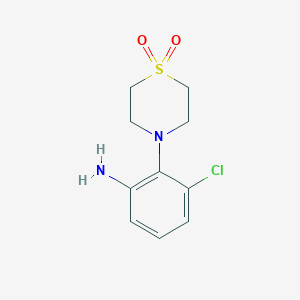


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

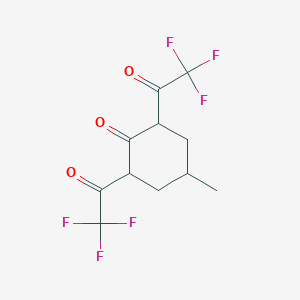
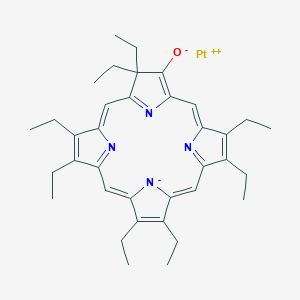
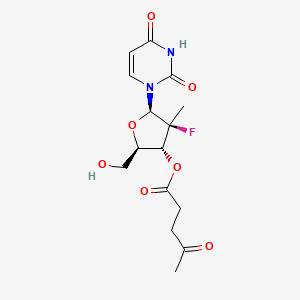
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
